6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
6-bromo-7-chloro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |
InChI Key |
HGTFKDUKRKQWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Method 1: Bromination Followed by Chlorination
Step 1: Synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline
-
Reagents : 7-Chloroaniline, formaldehyde, concentrated HCl, ethanol.
-
Conditions : Reflux at 80°C for 6 hours.
-
Mechanism : Pictet-Spengler reaction forms the tetrahydroquinoline core via cyclization of β-phenylethylamine intermediates.
Step 2: Bromination at Position 6
-
Reagents : N-Bromosuccinimide (NBS), 1,2-dichloromethane (DCM), azobisisobutyronitrile (AIBN).
-
Conditions : 0°C, 2 hours under UV light.
-
Mechanism : Radical bromination targets the electron-rich position 6 due to the directing effect of the chloro group at position 7.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Catalyst | AIBN |
| Yield | 60–70% |
One-Pot Halogenation via Cyclization
This approach combines halogenation and cyclization in a single step.
Method 2: Cyclization of Halogenated Acrylate
Step 1: Acrylate Formation
-
Reagents : 6-Bromo-7-chloroaniline, ethyl propiolate, methanol.
-
Conditions : 30–50°C, 72 hours under nitrogen.
-
Mechanism : Nucleophilic addition forms the acrylate intermediate.
Step 2: Cyclization
-
Reagents : Diphenyl ether.
-
Conditions : 200–220°C, 2–10 hours.
-
Mechanism : Thermal cyclization forms the tetrahydroquinoline ring.
| Parameter | Value |
|---|---|
| Solvent | Diphenyl ether |
| Temperature | 200–220°C |
| Reaction Time | 2–10 hours |
| Yield | 70–80% |
Directed Electrophilic Aromatic Substitution
This method leverages directing groups to control regioselectivity.
Method 3: Nitro Group-Directed Bromination
Step 1: Nitration at Position 6
-
Reagents : HNO₃, H₂SO₄, DCM.
-
Conditions : 0°C, 1 hour.
-
Mechanism : Nitration introduces a nitro group at position 6, which is later reduced.
Step 2: Reduction to Amine
-
Reagents : H₂, Pd/C, ethanol.
-
Conditions : Room temperature, 4 hours.
-
Mechanism : Catalytic hydrogenation reduces nitro to amine.
Step 3: Bromination
-
Reagents : Br₂, FeBr₃, DCM.
-
Conditions : Room temperature, 2 hours.
-
Mechanism : Electrophilic bromination at position 6.
-
Yield : ~50–60% (cumulative).
| Parameter | Value |
|---|---|
| Nitration Agent | HNO₃/H₂SO₄ |
| Reduction Catalyst | Pd/C |
| Bromination Agent | Br₂/FeBr₃ |
| Yield | 50–60% |
Cross-Coupling Reactions
| Parameter | Value |
|---|---|
| Base | Na₂CO₃ |
| Solvent | DME/H₂O |
| Temperature | 80°C |
| Yield | 60–70% |
Industrial-Scale Production
Optimized methods for large-scale synthesis prioritize yield and cost.
Method 5: Continuous Flow Bromination
Step 1: Synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline
Step 2: Bromination in a Flow Reactor
-
Reagents : NBS, DCM.
-
Conditions : 0°C, 30 minutes.
-
Mechanism : Continuous flow ensures uniform bromination.
-
Yield : ~70% (improved over batch).
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow |
| Residence Time | 30 minutes |
| Yield | 70% |
Challenges and Optimization
-
Regioselectivity : Chlorine’s electron-withdrawing effect competes with bromine’s directing. Polar aprotic solvents (e.g., DMF) enhance meta-directing effects.
-
Purification : Recrystallization in EtOAc/petroleum ether or column chromatography is critical for high purity.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sequential Halogenation | 60–70% | High regioselectivity | Multi-step, low atom economy |
| One-Pot Cyclization | 70–80% | Simplified workflow | Requires high-temperature cyclization |
| Directed Electrophilic | 50–60% | Precise control over substituents | Toxic nitration agents |
| Cross-Coupling | 60–70% | Scalability | Expensive catalysts |
| Continuous Flow | 70% | Consistent product quality | High capital investment |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various medicinal chemistry applications due to its potential biological activities:
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline possess significant anticancer properties. For instance, studies have demonstrated that compounds similar to 6-bromo-7-chloro-1,2,3,4-tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
Tetrahydroquinoline derivatives have been investigated for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The unique halogen substitutions in this compound may enhance its interaction with microbial targets .
Enzyme Inhibition
Studies have explored the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For example, certain derivatives have been identified as selective inhibitors of nitric oxide synthase (NOS), which is relevant in the context of pain management and inflammation .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of tetrahydroquinoline derivatives, several compounds were tested against human cancer cell lines including HeLa (cervical cancer) and A2780 (ovarian cancer). The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds inhibited bacterial growth at concentrations as low as 10 µg/mL .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at position 6 | Anticancer properties |
| 8-Chloro-1,2,3,4-tetrahydroquinoline | Chlorine at position 8 | Antimicrobial activity |
| 8-Bromoquinoline | No hydrogen saturation | Stronger enzyme inhibition |
| 7-Bromo-6-chloroquinoline | Bromine at position 7 | Potentially lower cytotoxicity |
The unique combination of bromine and chlorine substituents at specific positions contributes to the distinct reactivity and biological profile of this compound compared to other similar compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and chemical behavior of THQ derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electronic Effects : Bromine and chlorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions. Methoxy groups (e.g., 6-Bromo-7-methoxy-THQ) increase electron density, altering reactivity .
- Framework Variations: Isoquinoline derivatives (e.g., 7-Bromo-tetrahydroisoquinoline) exhibit distinct reactivity due to differing nitrogen positions, impacting their utility in alkaloid synthesis .
Spectral and Physicochemical Properties
Biological Activity
6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline ring with bromine and chlorine substituents at the 6th and 7th positions, respectively. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrClN |
| Molecular Weight | 232.54 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors that modulate cellular signaling.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound's halogenated structure enhances its antibacterial potency compared to non-halogenated analogs .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines:
IC50 Values Against Cancer Cell Lines :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MDA-MB-231 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.2 |
The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Study on Antimicrobial Efficacy
A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound reduced mortality rates significantly compared to untreated controls. The compound was administered orally prior to infection and showed a survival rate improvement of over 60% in treated groups .
Study on Anticancer Activity
In another study focused on the anticancer effects of the compound, it was administered to rats with induced tumors. The results showed a marked reduction in tumor size after treatment for four weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups .
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation of a tetrahydroquinoline precursor. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 7-position using sulfuryl chloride (SO₂Cl₂) or electrophilic chlorinating agents. Key parameters include temperature control (0–25°C for bromination, 40–60°C for chlorination) and solvent selection (e.g., dichloromethane or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Intermediate characterization by H/C NMR and LC-MS is critical to confirm regioselectivity .
Q. How can solubility challenges of this compound be addressed for in vitro studies?
- Methodological Answer : Formation of hydrochloride salts improves aqueous solubility. Dissolve the free base in anhydrous ether and treat with HCl gas or concentrated HCl in ethanol. Precipitated salts are filtered and dried under vacuum. Solubility testing in PBS (pH 7.4) and DMSO (for stock solutions) is recommended. For biological assays, maintain DMSO concentrations <1% to avoid cytotoxicity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 1.8–2.2 ppm (tetrahydroquinoline CH₂), δ 4.0–4.5 ppm (NH), and aromatic protons at δ 6.8–7.5 ppm. C NMR confirms halogen substitution via deshielded carbons.
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ with isotopic patterns for Br/Cl.
- Elemental Analysis : Validate C, H, N, Br, and Cl percentages (±0.3% theoretical).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom (6-position) undergoes Suzuki-Miyaura coupling more readily than chlorine (7-position) due to lower bond dissociation energy. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hr). Chlorine’s electron-withdrawing effect deactivates the ring, requiring harsher conditions (e.g., Buchwald-Hartwig amination with XPhos precatalyst). DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported biological activities of halogenated tetrahydroquinolines?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Standardize protocols:
- Antimicrobial Assays : Use CLSI guidelines with Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. MIC values should be triplicated.
- Cytotoxicity : Compare against HEK-293 and HepG2 cells via MTT assay.
- Mechanistic Studies : Conduct competitive binding assays (e.g., DNA gyrase inhibition) and molecular docking (AutoDock Vina) to validate target interactions .
Q. How can computational modeling optimize the design of this compound derivatives for receptor binding?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical features (halogen bonding, hydrophobic pockets) using Schrödinger Phase.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in binding pockets (e.g., serotonin receptors).
- QSAR : Develop regression models (Random Forest, RMSE <0.5) correlating substituent electronegativity with IC₅₀ values.
Validation via synthetic analogs and SPR binding assays is essential .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
